molecular formula C19H20FN3 B6119792 N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine

N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine

Cat. No. B6119792
M. Wt: 309.4 g/mol
InChI Key: FFJXXMRKEVMWQK-UHFFFAOYSA-N
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Description

N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FPEA is a member of the pyrazole family of compounds, which are known to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine is not fully understood. However, it has been proposed that N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine exerts its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine in lab experiments is its relatively low toxicity. However, N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine. One area of interest is the development of N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine and its potential therapeutic applications. Finally, N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine may have potential as a tool compound for studying the role of the NF-κB and MAPK pathways in various disease states.

Synthesis Methods

The synthesis of N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine involves the reaction of 3-fluoroacetophenone with methylhydrazine to form 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. This intermediate is then reacted with benzyl bromide in the presence of a base to yield N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine.

Scientific Research Applications

N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties.

properties

IUPAC Name

N-benzyl-1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3/c1-14(21-12-16-7-4-3-5-8-16)19-13-22-23(15(19)2)18-10-6-9-17(20)11-18/h3-11,13-14,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXXMRKEVMWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)F)C(C)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine

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